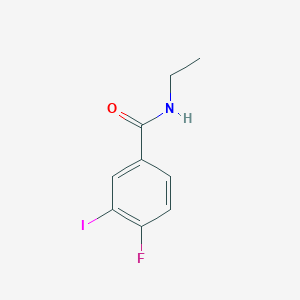

N-Ethyl-4-fluoro-3-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-fluoro-3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXOYENOYZMKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of N Ethyl 4 Fluoro 3 Iodobenzamide

Redox Chemistry and Functional Group Interconversions

The redox chemistry of N-Ethyl-4-fluoro-3-iodobenzamide is primarily centered around the iodine atom and the potential for transformations of the amide and aryl fluoride (B91410) moieties under specific conditions. The electron-withdrawing nature of the fluorine and amide groups influences the reactivity of the C-I bond.

Oxidation Reactions:

The iodine atom in this compound can be oxidized to a hypervalent state. Reagents like (diacetoxyiodo)benzene (B116549) (DAIB) or Oxone® can be employed to access iodine(III) and iodine(V) species. researchgate.net These hypervalent iodine compounds are valuable intermediates in organic synthesis, capable of participating in various transformations, including acting as oxidants themselves or as precursors for C-C and C-heteroatom bond formation. researchgate.netnih.gov For instance, hypervalent iodine reagents have been utilized in the oxidation of substituted benzamide (B126) derivatives to form bioactive heterocycles through intramolecular cyclization. researchgate.net

Reduction and Reductive Coupling Reactions:

The iodo-group is an excellent leaving group and can be removed (hydrodeiodination) under various reductive conditions, often employing palladium catalysts with a hydride source. More synthetically valuable are reductive coupling reactions where the C-I bond is transformed into a new bond. For example, palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates has been demonstrated for the synthesis of N-arylsulfonamides. rsc.org While not a direct reaction of the iodo-group, this illustrates the potential for redox-mediated bond formation on the aromatic ring.

Functional Group Interconversions:

The true synthetic utility of this compound lies in the interconversion of its functional groups, particularly the versatile carbon-iodine bond. This position is ripe for a multitude of palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: The C(sp²)-I bond can readily undergo Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction would lead to the formation of N-ethyl-4-fluoro-3-(alkynyl)benzamides, significantly increasing the molecular complexity. The development of copper-free Sonogashira conditions has broadened the scope and functional group tolerance of this reaction. nih.gov The application of this reaction has been demonstrated in the synthesis of radiolabeled compounds, such as the coupling of 4-[¹⁸F]fluoroiodobenzene with terminal alkynes. researchgate.net

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters (Suzuki-Miyaura coupling) would replace the iodine atom with an aryl, heteroaryl, or alkyl group. nih.gov This is a powerful method for constructing biaryl systems. Palladium catalysts with various phosphine (B1218219) ligands are typically employed for this transformation. nih.gov

Buchwald-Hartwig Amination: The C-I bond can be converted to a C-N bond through Buchwald-Hartwig amination. This reaction involves coupling with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would allow for the introduction of a second nitrogen-containing substituent on the benzamide core.

Ullmann Condensation: A classic method for C-N, C-O, and C-S bond formation, the Ullmann reaction, typically uses a copper catalyst to couple aryl halides with amines, alcohols, or thiols. nih.gov This could be applied to this compound to introduce a variety of substituents at the 3-position.

Heck Coupling: The reaction of the C-I bond with alkenes in the presence of a palladium catalyst (Heck reaction) would introduce a vinyl group at the 3-position.

The fluorine atom is generally less reactive in nucleophilic aromatic substitution compared to the iodine. However, under harsh conditions or with specific catalytic systems, its displacement could be achieved. The N-ethylamide group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. Acylation of the amide nitrogen is also a possibility. ncert.nic.in

The interplay of these functional groups allows for a stepwise and regioselective modification of the this compound scaffold, making it a potentially valuable building block in medicinal chemistry and materials science.

Potential Transformations of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., Et₃N) | N-Ethyl-4-fluoro-3-(alkynyl)benzamide |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), base (e.g., K₂CO₃) | N-Ethyl-4-fluoro-3-(aryl/alkyl)benzamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), strong base (e.g., NaOtBu) | N-Ethyl-4-fluoro-3-(amino)benzamide derivative |

| Ullmann Condensation | Amine/Alcohol/Thiol, Cu catalyst (e.g., CuI), ligand, base | N-Ethyl-4-fluoro-3-(amino/alkoxy/thio)benzamide derivative |

| Heck Coupling | Alkene, Pd catalyst, base | N-Ethyl-4-fluoro-3-(vinyl)benzamide |

| Oxidation | Oxidizing agent (e.g., PhI(OAc)₂) | N-Ethyl-4-fluoro-3-(diacetoxyiodo)benzamide |

| Hydrolysis | Strong acid or base, heat | 4-Fluoro-3-iodobenzoic acid |

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on the Mechanisms of Core Formation Reactions

The core structure of N-Ethyl-4-fluoro-3-iodobenzamide is a substituted benzene (B151609) ring. The introduction of the iodine and amide functionalities onto the 4-fluorobenzoyl scaffold is typically achieved through electrophilic halogenation and amidation reactions.

The iodination of an activated aromatic ring, such as a 4-fluorobenzamide (B1200420) derivative, generally proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The reaction requires an electrophilic iodine source, which can be generated from molecular iodine in the presence of an oxidizing agent. The oxidizing agent converts iodine to a more potent electrophile, such as the iodonium (B1229267) ion (I+). The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the iodinated product. youtube.com

The regioselectivity of this iodination is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of a precursor like N-ethyl-4-fluorobenzamide, the fluorine atom is an ortho-, para-directing deactivator, while the N-ethylamido group is a strong ortho-, para-directing activator. The directing effects of these two groups would synergistically favor substitution at the position ortho to the amide and meta to the fluorine, which corresponds to the 3-position, leading to the desired this compound.

Examination of Metal-Catalyzed Reaction Mechanisms

While direct iodination is a common method, metal-catalyzed reactions offer alternative and often more versatile routes to aryl iodides. For instance, a C-H activation/iodination approach catalyzed by transition metals like palladium or copper could be envisaged. These reactions typically involve the formation of an organometallic intermediate, followed by reaction with an iodine source.

Furthermore, the iodine atom in this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): In a Suzuki coupling, a boronic acid derivative transfers an organic group to the palladium(II) complex. In a Heck coupling, an alkene coordinates to the palladium and inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Understanding Hypervalent Iodine Mediated Transformations

Hypervalent iodine reagents have emerged as mild and environmentally benign alternatives to heavy metals for various organic transformations. rsc.orgnih.gov These compounds, in which iodine exists in a higher oxidation state (typically +3 or +5), can act as powerful electrophiles or oxidizing agents. arkat-usa.orgumich.eduacs.org

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), can be used to generate electrophilic iodine species in situ for the iodination of aromatic compounds. The mechanism involves the reaction of the hypervalent iodine reagent with an iodine source (like I2 or an iodide salt) to form a highly reactive iodinating agent. This agent then participates in the electrophilic aromatic substitution as described earlier.

Moreover, this compound itself could potentially be a precursor for the synthesis of hypervalent iodine compounds. Oxidative treatment of the iodo-group could lead to the formation of a benziodoxole or a related hypervalent iodine species, which could then be used in subsequent functionalization reactions.

| Hypervalent Iodine Reagent | Typical Application in Halogenation |

| (Difluoroiodo)arenes | Selective fluorinating agents for β-dicarbonyl compounds. arkat-usa.orgumich.edu |

| (Dichloroiodo)arenes | Used for chlorination reactions. acs.org |

| [Bis(acyloxy)iodo]arenes (e.g., PIDA) | Oxidative transformations and generation of electrophilic species. rsc.org |

| Aryliodine(III) organosulfonates | Highly electrophilic reagents for various functionalizations. arkat-usa.orgumich.edu |

Computational and Experimental Approaches to Reaction Kinetics and Thermodynamics

The elucidation of the reaction mechanisms discussed above is often supported by a combination of experimental and computational studies. princeton.edu Experimental approaches to study reaction kinetics can involve monitoring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy. This data can be used to determine reaction rates, orders of reaction, and activation energies, providing insights into the transition states of the reaction.

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. researchgate.netnih.gov DFT calculations can be used to:

Model the geometries of reactants, intermediates, transition states, and products.

Calculate the relative energies of these species to determine the thermodynamic feasibility of a reaction pathway.

Determine the energy barriers (activation energies) for different mechanistic steps to predict the reaction kinetics.

Investigate the influence of substituents and solvent effects on the reaction pathway.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Ethyl-4-fluoro-3-iodobenzamide. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are key determinants of the molecule's chemical behavior.

The benzamide (B126) ring is substituted with a fluorine atom at the C4 position and an iodine atom at the C3 position. The fluorine atom is strongly electronegative and exerts a significant -I (inductive) effect, withdrawing electron density from the ring. However, it also possesses lone pairs that can participate in a +R (resonance) effect, donating electron density to the ring, primarily at the ortho and para positions. libretexts.orglibretexts.org Given its position, the +R effect of fluorine would increase electron density at the C3 and C5 positions. The iodine atom, being less electronegative than fluorine, has a weaker inductive effect. masterorganicchemistry.com Like other halogens, it can also exhibit a +R effect, though this is generally weaker for larger halogens. libretexts.orgmasterorganicchemistry.com

The N-ethylamide group is an activating group and an ortho-, para-director, meaning it increases the electron density of the aromatic ring and would direct incoming electrophiles to the positions ortho and para to itself. libretexts.org However, the amide group itself can exhibit resonance, which can pull electron density away from the ring. libretexts.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be distributed over the benzene (B151609) ring and the amide group, while the LUMO may be concentrated on the ring, influenced by the electron-withdrawing nature of the substituents.

Table 1: Inferred Quantum Chemical Properties of this compound

| Property | Inferred Value/Description |

| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

| Molecular Dipole Moment | Non-zero, due to the presence of polar C-F, C-I, and amide bonds. |

| Mulliken Atomic Charges | Negative charges on F, O, and N atoms; positive charges on the amide H and adjacent C atoms. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond of the amide group and the C-C bond connecting the carbonyl group to the benzene ring. The amide bond has a significant double bond character due to resonance, which restricts rotation and leads to planar cis and trans conformations. For N-substituted amides, the trans conformation is generally more stable due to reduced steric hindrance. nih.gov

Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound in different environments, such as in a vacuum or in a solvent. nih.govarxiv.org These simulations track the atomic motions of the molecule over time, providing insights into its flexibility and the relative populations of different conformers. youtube.commdpi.com MD simulations can also reveal the dynamics of intramolecular hydrogen bonding, for instance, between the amide proton and the fluorine or iodine atoms, although the latter is less likely.

Table 2: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Features |

| Trans-staggered | ~180° | 0 (most stable) | Amide bond is trans; ethyl group is staggered. |

| Trans-eclipsed | ~180° | Higher | Amide bond is trans; ethyl group is eclipsed. |

| Cis-staggered | ~0° | Significantly higher | Amide bond is cis; sterically disfavored. |

| Cis-eclipsed | ~0° | Highest | Amide bond is cis; most sterically hindered. |

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry can predict the regioselectivity of electrophilic aromatic substitution on the this compound ring. rsc.org The directing effects of the existing substituents play a crucial role here. youtube.comlibretexts.org The N-ethylamide group is an ortho-, para-director. libretexts.org The fluorine atom at C4 is also an ortho-, para-director. masterorganicchemistry.com The iodine atom at C3 is a weak ortho-, para-director. masterorganicchemistry.com

The positions on the ring available for substitution are C2, C5, and C6.

C2: Ortho to the amide and meta to the fluorine.

C5: Para to the amide, ortho to the fluorine, and meta to the iodine.

C6: Ortho to the amide and meta to the iodine.

The activating effect of the amide group will strongly favor substitution at the ortho and para positions (C2, C5, and C6). The fluorine at C4 will also direct to C5. The iodine at C3 will direct to C2 and C5. Therefore, C2 and C5 are the most likely sites for electrophilic attack, with the final outcome depending on the specific electrophile and reaction conditions, as well as steric hindrance. youtube.comwou.edu Computational models can calculate the activation energies for the formation of the Wheland intermediates for each possible substitution pattern, thereby predicting the major product. rsc.org

While this compound itself is not chiral, computational methods are extensively used to predict stereoselectivity in reactions of related compounds, such as the stereoselective formation of amide bonds or the synthesis of atropisomeric amides where rotation around a C-N or C-C bond is hindered. acs.orgrsc.orgnih.gov These studies often involve calculating the transition state energies for the formation of different stereoisomers. illinois.edu

Elucidation of Electronic and Steric Effects of Halogen Substituents

The fluorine and iodine substituents have distinct electronic and steric effects on the this compound molecule.

Electronic Effects:

Iodine (at C3): Iodine is less electronegative than fluorine, resulting in a weaker -I effect. rsc.org Its +R effect is also weaker due to the larger size of its p-orbitals, leading to less effective overlap with the carbon p-orbitals of the ring. rsc.org The polarizability of iodine is higher than that of fluorine, which can influence its interactions with other molecules.

Steric Effects:

Fluorine: Being the smallest halogen, the steric hindrance caused by the fluorine atom at the C4 position is minimal.

Iodine: Iodine is a much larger atom, and its presence at the C3 position introduces significant steric bulk. This can influence the preferred conformation of the N-ethylamide group and can hinder the approach of reactants to the adjacent C2 and C4 positions. libretexts.org

These electronic and steric effects collectively influence the molecule's reactivity, conformational preferences, and potential interactions with biological targets.

Table 3: Comparison of Halogen Substituent Effects

| Property | Fluorine (C4) | Iodine (C3) |

| Inductive Effect (-I) | Strong | Weak |

| Resonance Effect (+R) | Moderate | Weak |

| Van der Waals Radius (Å) | 1.47 | 1.98 |

| Electronegativity (Pauling) | 3.98 | 2.66 |

| Directing Effect | Ortho, Para | Ortho, Para |

In Silico Modeling of Molecular Interactions with Biological Targets

In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in predicting the potential biological activity of this compound. frontiersin.orgnih.gov These computational methods are essential in modern drug discovery for identifying potential drug-target interactions. researchgate.netsciforum.netnih.gov

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a known protein target. The program then calculates the binding affinity and predicts the most stable binding mode. Substituted benzamides are a known class of compounds with various biological activities, including acting as dopamine (B1211576) receptor antagonists. nih.gov Therefore, one could hypothesize that this compound might interact with similar targets. The fluorine and iodine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The amide group can act as both a hydrogen bond donor and acceptor.

QSAR studies would involve building a statistical model that correlates the chemical structures of a series of related compounds with their experimentally determined biological activities. By calculating various molecular descriptors for this compound (e.g., logP, molecular weight, polar surface area, electronic properties), its activity could be predicted based on the QSAR model.

In silico approaches are also used to predict ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for the development of a compound as a potential therapeutic agent. nih.govnih.gov

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-Ethyl-4-fluoro-3-iodobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for its complete structural verification.

¹H NMR: This technique would identify all hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 1,3,4-substitution pattern on the benzene (B151609) ring. The amide proton (NH) would likely appear as a broad signal.

¹³C NMR: A ¹³C NMR spectrum would reveal all unique carbon environments. Signals for the two carbons of the ethyl group, the six aromatic carbons, and the carbonyl carbon (C=O) would be expected. The chemical shifts would be influenced by the attached atoms (F, I, N), providing further evidence for the proposed structure.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for confirmation. A single resonance would be expected, and its coupling with adjacent protons (if any) and carbons would definitively pinpoint its location on the aromatic ring.

Hypothetical NMR Data Table for this compound This table is illustrative of the data format and expected signals. Actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Multiplets | Aromatic CH |

| ¹H | 6.0 - 8.0 | Broad Singlet | Amide NH |

| ¹H | 3.3 - 3.6 | Quartet | -CH₂- |

| ¹H | 1.1 - 1.4 | Triplet | -CH₃ |

| ¹³C | 160 - 170 | Singlet | C=O (Amide) |

| ¹³C | 155 - 165 (d) | Doublet (due to C-F coupling) | C-F |

| ¹³C | 110 - 145 | Doublets/Singlets | Aromatic CH |

| ¹³C | 90 - 100 | Singlet | C-I |

| ¹³C | 35 - 45 | Singlet | -CH₂- |

| ¹³C | 10 - 20 | Singlet | -CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (C₉H₉FINO), HRMS would be used to confirm its elemental composition. An experimentally determined mass that matches the calculated theoretical mass within a very small margin (typically < 5 ppm) provides strong evidence for the compound's identity.

Illustrative HRMS Data Table

| Ion Type | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 293.9785 | To be determined experimentally |

X-ray Crystallography for Solid-State Structural Analysis

Hypothetical Crystallographic Data Table This table illustrates the type of parameters obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉FINO |

| Formula Weight | 293.08 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile compound. A sample is passed through a column under high pressure, and the components are separated based on their affinity for the stationary and mobile phases. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides both separation and identification. The sample is vaporized and separated by gas chromatography, after which the individual components are analyzed by a mass spectrometer. This provides a fragmentation pattern that can serve as a molecular fingerprint, aiding in structural confirmation.

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) and Raman Spectroscopy: These complementary techniques probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), C-N stretching, and vibrations associated with the substituted aromatic ring.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum would show absorption maxima (λ_max) characteristic of the substituted benzamide (B126) chromophore, providing information about its conjugated system.

Applications of N Ethyl 4 Fluoro 3 Iodobenzamide in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

N-Ethyl-4-fluoro-3-iodobenzamide serves as a fundamental scaffold for the elaboration of more complex and often biologically active molecules. The presence of both a fluorine and an iodine atom allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions, enabling chemists to introduce a variety of substituents at the 3-position with high chemoselectivity.

The amide functionality can act as a directing group, influencing the regioselectivity of further transformations on the aromatic ring. This directing effect, coupled with the inherent reactivity of the C-I bond, makes this compound a valuable precursor for the synthesis of polysubstituted aromatic compounds. These structures are often key components of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties.

| Property | Value |

| Molecular Formula | C₉H₉FINO |

| Molecular Weight | 293.08 g/mol |

| CAS Number | 1864747-21-6 |

Precursor in Cascade and Tandem Reaction Sequences

The strategic placement of reactive sites in this compound makes it an ideal candidate for use in cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. For instance, a palladium-catalyzed cross-coupling reaction at the iodo-position can be designed to trigger a subsequent intramolecular cyclization, involving the amide nitrogen or another appended functional group.

While specific, published examples of cascade reactions commencing with this compound are not extensively documented, the principles of tandem catalysis strongly suggest its potential. A hypothetical sequence could involve a Sonogashira coupling to introduce an alkyne, followed by an in-situ intramolecular cyclization to form a substituted indole (B1671886) or quinolinone, with the fluorine atom remaining for potential late-stage functionalization.

Contribution to the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a versatile entry point to a range of heterocyclic scaffolds. The ortho-relationship of the iodine and fluorine atoms, along with the amide group, can be exploited to construct fused ring systems.

For example, through carefully chosen reaction partners and catalysts, the C-I bond can be functionalized to introduce a group that subsequently participates in a cyclization reaction. Palladium-catalyzed processes such as the Buchwald-Hartwig amination or Suzuki coupling can be employed to append nitrogen or carbon-based nucleophiles, which can then undergo intramolecular reactions to form five- or six-membered heterocyclic rings. The synthesis of N-substituted indole derivatives, for example, can be envisioned through a multi-component coupling involving the aryl iodide.

Development of Novel Reagents and Catalysts Based on Halogenated Benzamide (B126) Scaffolds

The development of new reagents and catalysts is crucial for advancing the capabilities of organic synthesis. Halogenated organic compounds, particularly those with defined electronic and steric properties, can serve as ligands for transition metals or as organocatalysts themselves. The this compound scaffold possesses features that are desirable for such applications.

The presence of the halogen atoms allows for the potential of halogen bonding interactions, a non-covalent interaction that is increasingly being exploited in catalyst design. Furthermore, the benzamide unit can be modified to incorporate additional coordinating atoms, creating multidentate ligands for transition metal catalysis. While specific catalysts derived directly from this compound are not yet prominent in the literature, the broader class of halogenated benzamides is an active area of research for the development of new catalytic systems. The combination of a directing amide group and reactive halogen substituents provides a rich platform for the design of future generations of catalysts for challenging organic transformations.

Molecular Recognition and Ligand Target Interactions

Investigation of Melanin (B1238610) Binding Mechanisms (In Vitro Studies)

The affinity of benzamide (B126) derivatives for melanin has been a subject of significant research, particularly in the context of developing imaging agents for melanoma. The binding characteristics are influenced by the specific substitutions on the benzamide core.

Assessment of Binding Affinity and Specificity

Influence of Halogenation on Melanin Recognition

The presence and nature of halogen substituents on the benzamide ring are critical determinants of melanin binding. nih.gov Halogenation, in general, has been shown to enhance membrane binding and permeation of drugs, which can be a contributing factor to their interaction with intracellular targets like melanin. The specific placement of halogens such as fluorine and iodine on the aromatic ring influences the lipophilicity and electronic properties of the molecule, which in turn affects its interaction with the melanin polymer. While a systematic study detailing the precise contribution of the 4-fluoro and 3-iodo substitutions of N-Ethyl-4-fluoro-3-iodobenzamide is not available, research on other halogenated benzamides indicates that these modifications are key for achieving high-affinity binding. The development of various radiolabeled benzamide derivatives for melanoma detection has underscored the importance of the substitution pattern on the benzamide core for effective melanin targeting. snmjournals.org

Exploration of Interactions with Other Biomolecular Targets

Beyond melanin, substituted benzamides are known to interact with various receptor systems in the body. The specific halogenation pattern of this compound suggests potential interactions with dopamine (B1211576) and sigma receptors, as observed with structurally similar compounds.

Binding to Specific Receptor Subtypes (e.g., Dopamine D2, Sigma Receptors in non-clinical models)

Studies on a variety of halogenated benzamide derivatives have demonstrated significant affinity for dopamine D2-like receptors. nih.gov For example, the iodinated compounds N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide (NAE) and N-((1-(2-fluoroethyl)-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide (NADE) have shown high affinity for the D2 receptor, with Kᵢ values of 0.68 nM and 14 nM, respectively. nih.gov These findings suggest that the iodo-substitution on the benzamide ring can contribute to potent D2 receptor binding.

Similarly, fluoro- and iodo-substituted ligands have been synthesized and evaluated for their affinity to sigma receptors. nih.gov While direct data for this compound is unavailable, related compounds have been identified as high-affinity sigma receptor ligands, indicating that this class of compounds has the potential for such interactions. nih.gov

Structure-Activity Relationships in Receptor Binding Studies

The structure-activity relationship (SAR) of halogenated benzamides highlights the importance of the substitution pattern for receptor affinity and selectivity. For dopamine D2 receptors, the nature and position of the halogen atom, as well as the N-substituents, play a crucial role. In a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, N-ethyl substitution was found to greatly enhance affinity for D2 binding sites while decreasing affinity for D1 sites. nih.gov This indicates that the N-ethyl group, as present in this compound, is favorable for D2 receptor interaction.

The combination of a fluorine and an iodine atom on the benzamide ring likely results in a unique electronic and steric profile that dictates its binding to various receptors. The lipophilicity conferred by the halogen atoms can also influence receptor binding, potentially through interactions with hydrophobic pockets in the receptor binding sites. nih.gov The following table summarizes the D2 receptor binding affinities for some related halogenated benzamide derivatives.

| Compound | Kᵢ (nM) for D2 Receptor | Reference |

| NAE | 0.68 | nih.gov |

| NADE | 14 | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the effect of halogenation on D2 receptor binding.

In Vitro Metabolic Stability and Biotransformation Studies

Detailed in vitro metabolic stability and biotransformation data for this compound are not extensively documented in the public literature. However, general metabolic pathways for similar small molecule drugs often involve oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 enzymes in the liver. The presence of halogen atoms can influence metabolic stability; for instance, carbon-fluorine bonds are generally strong and less susceptible to metabolic cleavage, which can enhance the metabolic stability of a compound. Conversely, other parts of the molecule, such as the N-ethyl group, could be sites for dealkylation or oxidation. Further research is required to elucidate the specific metabolic fate of this compound.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of N-Ethyl-4-fluoro-3-iodobenzamide and its derivatives presents an opportunity for methodological innovation, moving beyond traditional practices toward greener and more efficient processes.

Sustainable Amide Bond Formation: The formation of the amide bond is a cornerstone of pharmaceutical chemistry. escholarship.org Future research should focus on replacing conventional coupling agents, which often generate stoichiometric waste, with catalytic methods. escholarship.org Strategies such as the direct condensation of carboxylic acids and amines or the use of novel, recyclable coupling agents could significantly improve the sustainability of the synthesis. nih.gov Cobalt-nanoparticle catalysis, for example, has shown promise for the N-alkylation of benzamides with alcohols, offering a green alternative to traditional alkylation methods. nih.govrsc.org

Greener Halogenation Techniques: The introduction of iodine and fluorine onto the aromatic ring is critical. Current methods for aromatic iodination can be harsh. libretexts.org Research into milder and more selective catalytic iodination techniques, potentially using hypervalent iodine reagents or novel catalytic systems, is a key avenue. cardiff.ac.uk Similarly, while direct fluorination is often too reactive, developing safer and more selective sources of electrophilic fluorine ("F+") could streamline the synthesis of fluorinated analogues. libretexts.org

Catalytic N-Alkylation: Developing mild and sustainable protocols for the N-alkylation of the amide is another important direction. organic-chemistry.org Recent advances have demonstrated the use of K₃PO₄ to mediate the coupling of amides with alkyl halides, avoiding harsh bases and high temperatures. organic-chemistry.org Exploring similar catalytic systems for the ethylation step in the synthesis of the title compound could offer a more orthogonal and functional-group-tolerant approach. escholarship.orgorganic-chemistry.org

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Alternative | Key Benefits |

| Amide Formation | Stoichiometric coupling reagents (e.g., HATU, DCC) | Catalytic amidation; recyclable coupling agents nih.gov | Reduced waste, improved atom economy |

| Iodination | Use of I₂ with strong oxidizing agents libretexts.org | Catalytic iodination with hypervalent iodine catalysts cardiff.ac.uk | Higher selectivity, milder conditions |

| N-Alkylation | Strong bases (e.g., NaH) and alkyl halides | Cobalt-catalyzed alkylation with alcohols nih.govrsc.org; K₃PO₄-mediated alkylation organic-chemistry.org | Broader functional group tolerance, improved safety |

Discovery of Novel Reactivity Modes and Catalytic Applications

The C-I bond in this compound is a powerful tool for synthetic chemists, serving as a linchpin for various cross-coupling reactions. Future research should aim to exploit this feature to build molecular complexity.

Cross-Coupling Reactions: The iodinated aromatic ring is primed for participation in a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. A systematic exploration of these reactions using this compound as a substrate would generate diverse libraries of complex molecules for screening in drug discovery and materials science.

Hypervalent Iodine Catalysis: The iodine atom itself can be oxidized to a hypervalent state, turning the molecule into a potential organocatalyst. cardiff.ac.uk Research into the synthesis and catalytic activity of hypervalent iodine derivatives of this compound could lead to new, metal-free oxidative transformation methodologies. cardiff.ac.uk

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. mdpi.com The electron-rich, halogenated nature of this compound makes it an interesting candidate for studies involving single-electron transfer (SET) processes, potentially unlocking novel reaction pathways for C-H functionalization or fluorination. mdpi.com

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound, accelerating research and development.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure of the molecule. Such studies can predict the reactivity of the C-I bond, rationalize regioselectivity in electrophilic aromatic substitution, and explore the mechanisms of potential catalytic cycles. jst.go.jpdcu.ie

Understanding Intermolecular Interactions: The fluorine and iodine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in crystal engineering and drug design. jst.go.jpacs.org Computational analysis of the molecule's electrostatic potential map can reveal the presence and strength of σ-holes on the iodine atom, predicting its ability to act as a halogen bond donor. jst.go.jpresearchgate.net This understanding can guide the design of co-crystals or predict binding modes with biological targets. researchgate.net

In Silico Drug Design: If this compound is envisioned as a scaffold for drug discovery, molecular docking and dynamics simulations can be employed to predict its binding affinity and orientation within the active sites of target proteins. jst.go.jp These computational tools can prioritize the synthesis of derivatives with the highest potential for biological activity, saving time and resources.

Design and Synthesis of Next-Generation Chemical Probes for Biological Systems

The unique combination of fluorine and iodine atoms makes this compound an excellent candidate for development into sophisticated chemical probes for biological imaging and diagnostics.

PET and SPECT Imaging Agents: The fluorine atom allows for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F), a cornerstone of Positron Emission Tomography (PET) imaging. nih.gov The iodine atom can be substituted with radioisotopes like ¹²³I, ¹²⁴I, or ¹²⁵I for use in Single Photon Emission Computed Tomography (SPECT) or PET. researchgate.net Future work should focus on synthesizing radiolabeled versions of this compound and its derivatives to evaluate their potential as imaging agents for specific biological targets.

¹⁹F-NMR Probes: The stable ¹⁹F isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F-NMR is a powerful tool in drug discovery because there is no background signal in biological systems. Derivatives of this compound could be designed as probes where a change in the ¹⁹F chemical shift signals binding to a target biomolecule.

Fluorescent Probes: While the parent molecule is not inherently fluorescent, the C-I bond provides a convenient attachment point for fluorophores through cross-coupling reactions. This would allow for the creation of targeted fluorescent probes for use in cellular imaging and high-throughput screening assays. nih.gov The design of such probes can be tailored to visualize specific biological events or molecules. researchgate.net

| Probe Type | Isotope/Feature | Application | Rationale |

| PET Probe | Fluorine-18 (¹⁸F) | In vivo molecular imaging | Favorable nuclear characteristics of ¹⁸F for high-resolution imaging nih.gov |

| SPECT/PET Probe | Iodine-123/124/125 | In vivo molecular imaging | Versatility of radioiodine for different imaging modalities researchgate.net |

| NMR Probe | Fluorine-19 (¹⁹F) | Drug screening, binding assays | High sensitivity and no biological background signal |

| Fluorescent Probe | Attached Fluorophore | Cellular imaging, diagnostics | C-I bond allows for facile conjugation to a fluorescent dye nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives, future research should integrate modern automation and flow chemistry technologies.

Flow Chemistry Synthesis: Continuous-flow synthesis offers significant advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and improved reproducibility. rsc.orgresearchgate.net Developing a multi-step flow synthesis for this compound and its analogues would enable rapid production and optimization. nus.edu.sgnih.gov This is particularly relevant for handling potentially hazardous reagents or intermediates safely. rsc.org

Automated Synthesis Platforms: Integrating flow chemistry with automated synthesis platforms, often controlled by robotic systems and intelligent software, can dramatically increase experimental throughput. biovanix.cominnovationnewsnetwork.com Such platforms can perform reactions, purify products, and analyze data in a continuous, unattended manner. biovanix.com Applying this technology would enable the rapid generation of a library of derivatives based on the this compound scaffold for high-throughput screening. chemspeed.com This approach represents the next step in laboratory automation, allowing researchers to focus on innovation rather than repetitive tasks. biovanix.com

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-4-fluoro-3-iodobenzamide, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with halogenation or iodination of the aromatic ring. For example, a Friedel-Crafts acylation or nucleophilic substitution may introduce the ethylamide group. Key steps include:

- Using anhydrous conditions for iodination to prevent side reactions.

- Purifying intermediates via column chromatography or recrystallization.

- Validating each intermediate with NMR and mass spectrometry (MS) before proceeding . Reproducibility requires strict control of reaction parameters (temperature, solvent purity) and detailed documentation of stoichiometry.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic and computational validation:

- 1H/13C NMR : Compare chemical shifts with predicted values (e.g., using ChemDraw or ACD/Labs).

- High-resolution MS : Confirm molecular ion peaks.

- Cross-reference databases : Use SciFinder or Reaxys to compare spectral data with known analogs . Discrepancies in aromatic proton splitting patterns may indicate regiochemical errors, necessitating re-synthesis .

Q. What analytical methods are suitable for assessing the purity of this compound?

Methodological Answer: Employ orthogonal techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- TLC : Monitor reaction progress with silica plates (eluent: hexane/ethyl acetate).

- Elemental analysis : Verify C, H, N, and I percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Systematic optimization strategies include:

- Catalyst screening : Test palladium or copper catalysts for coupling reactions.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for iodine retention.

- Temperature gradients : Use microwave-assisted synthesis to reduce decomposition . Yield improvements should be validated via kinetic studies and Arrhenius plots.

Q. How does the stability of this compound vary under different pH conditions?

Methodological Answer: Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 40°C.

- Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Identify degradation products using LC-MS and propose mechanisms (e.g., hydrolysis of the amide bond under acidic/basic conditions) .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound?

Methodological Answer: Use tiered assays:

- In vitro screening : Test cytotoxicity against cancer cell lines (e.g., MTT assay) with dose-response curves (IC50 calculation).

- Target engagement : Employ fluorescence polarization or SPR to assess binding to suspected targets (e.g., kinases).

- Control experiments : Compare activity with fluorine- or iodine-free analogs to isolate substituent effects .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer: Follow a validation protocol:

- Repeat spectroscopy with fresh samples to exclude degradation.

- Use alternative techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous confirmation).

- Consult computational models (DFT calculations) to predict NMR/MS patterns .

Q. What methodologies are effective for studying the reaction mechanism of this compound in cross-coupling reactions?

Methodological Answer: Mechanistic studies may involve:

- Isotopic labeling : Use deuterated substrates to track proton transfer steps.

- Kinetic isotope effects (KIE) : Compare reaction rates with 12C/13C or 1H/2H analogs.

- In situ monitoring : Employ Raman spectroscopy or GC-MS to detect intermediates .

Q. How can impurity profiling be conducted for this compound?

Methodological Answer: Implement a multi-tiered approach:

- LC-MS/MS : Identify low-abundance impurities via fragmentation patterns.

- Synthesis of suspected byproducts : Compare retention times and spectra.

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for quantification .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

Methodological Answer: Leverage quantum mechanical and machine learning tools:

- DFT calculations : Optimize transition states for iodination or amidation steps.

- Cheminformatics models : Train on halogenated benzamide datasets to predict regioselectivity.

- Docking studies : Simulate interactions with biological targets to guide functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.